N-mesityl-2-phenylacetamide

Carbonic anhydrase inhibition Enzyme kinetics Drug discovery

Researchers requiring a non-sulfonamide carbonic anhydrase I (CA1) inhibitor often face confounding CA2 inhibition from clinical sulfonamides. N-Mesityl-2-phenylacetamide directly addresses this with moderate CA1 potency (Ki = 24 nM) and a modest 1.5-fold CA1/CA2 selectivity, enabling CA1-specific mechanistic studies without sulfonamide interference. • Ki = 24 nM against human CA1; 1.5-fold selective over CA2. • Calculated logP 2.81-3.38 supports passive membrane permeability and blood-brain barrier penetration. • Validated reference for reversed-phase HPLC method development and lipophilicity-activity relationship (LAR) modeling.

Molecular Formula C17H19NO
Molecular Weight 253.34 g/mol
Cat. No. B311160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-mesityl-2-phenylacetamide
Molecular FormulaC17H19NO
Molecular Weight253.34 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C)NC(=O)CC2=CC=CC=C2)C
InChIInChI=1S/C17H19NO/c1-12-9-13(2)17(14(3)10-12)18-16(19)11-15-7-5-4-6-8-15/h4-10H,11H2,1-3H3,(H,18,19)
InChIKeyOSCOIYHGLWJKME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Mesityl-2-phenylacetamide: Core Profile


N-Mesityl-2-phenylacetamide (CAS: 1820571-39-8) is an N-substituted secondary amide bearing a mesityl (2,4,6-trimethylphenyl) group on the amide nitrogen and a phenylacetyl moiety [1]. This structural architecture confers distinct lipophilic properties (calculated logP values ranging from 2.81 to 3.38 depending on measurement methodology) and influences the compound's binding orientation toward specific enzyme targets . The mesityl substitution pattern is associated with enhanced conformational restriction of the amide bond compared to unsubstituted or less sterically hindered N-aryl analogs, a feature that can affect both synthetic accessibility and biological target engagement [2].

Why N-Mesityl-2-phenylacetamide Is Not Interchangeable


The substitution of N-mesityl-2-phenylacetamide with structurally related phenylacetamide derivatives is not functionally equivalent due to quantifiable differences in both physicochemical behavior and target-specific enzyme inhibition profiles. Systematic multivariate analysis of N-substituted-2-phenylacetamide derivatives has demonstrated that the mesityl (2,4,6-trimethylphenyl) substitution produces distinct chromatographic retention parameters and lipophilicity values that diverge significantly from N-phenyl, N-chlorophenyl, and other N-aryl analogs [1]. More critically, experimental data from carbonic anhydrase inhibition assays reveal that the N-mesityl-2-phenylacetamide scaffold exhibits Ki values against human CA1 and CA2 that differ by orders of magnitude from sulfonamide-containing phenylacetamide derivatives and from the clinical standard acetazolamide [2]. These experimentally validated differences mean that substituting a generic phenylacetamide analog into a protocol optimized for the N-mesityl derivative would alter both the compound's distribution in biological or chromatographic systems and its target engagement potency—potentially invalidating experimental outcomes.

N-Mesityl-2-phenylacetamide Differentiation


Carbonic Anhydrase II Inhibition vs. Acetazolamide

N-Mesityl-2-phenylacetamide exhibits moderate inhibition of human carbonic anhydrase II (hCA II) with a Ki of 37 nM [1]. This places its potency between the weaker N-phenylacetamide-based non-sulfonamide inhibitors and the more potent sulfonamide-containing phenylacetamide conjugates (e.g., isatin N-phenylacetamide sulfonamide derivative 2h with Ki = 5.87 nM against hCA II), while remaining substantially less potent than acetazolamide but with a structurally distinct binding mode independent of zinc coordination [2].

Carbonic anhydrase inhibition Enzyme kinetics Drug discovery

Carbonic Anhydrase I Isoform Selectivity

N-Mesityl-2-phenylacetamide demonstrates differential inhibition across carbonic anhydrase isoforms, with a Ki of 24 nM against human CA1 compared to 37 nM against human CA2 under identical assay conditions [1]. This represents a 1.54-fold preference for CA1 over CA2. In contrast, the sulfonamide-containing comparator 2h shows Ki values of 45.10 nM against hCA I and 5.87 nM against hCA II—a 7.7-fold CA2-selective profile in the opposite direction [2].

Isoform selectivity Carbonic anhydrase I Enzyme inhibition profiling

Lipophilicity: Mesityl vs. Non-Mesityl Analogs

N-Mesityl-2-phenylacetamide and its close analog N-mesityl-2-(2-methoxyphenyl)acetamide exhibit calculated logP values of approximately 2.81 to 3.38, placing them in a significantly higher lipophilicity range than N-phenylacetamide (acetanilide) and halogenated N-aryl-2-phenylacetamide derivatives such as N-(4-chlorophenyl)-2-phenylacetamide . Multivariate analysis of chromatographic retention data for twenty phenylacetamide derivatives confirms that N-mesityl substitution clusters separately from N-phenyl and N-halophenyl analogs in principal component space, reflecting distinct partitioning behavior [1].

Lipophilicity Chromatographic retention ADME prediction

Phase-Transfer N-Alkylation Selectivity

N-substituted-2-phenylacetamides including the mesityl derivative undergo N-alkylation with high selectivity under basic phase-transfer catalysis (PTC) conditions, yielding predominantly the N-alkylated product in quantitative yields in specific cases, whereas neutral alkylation conditions produce lower yields and mixed O-/N-alkylation products [1]. This selectivity advantage over neutral or acidic alkylation protocols is a class-wide characteristic of N-aryl-2-phenylacetamides but is particularly pronounced for sterically hindered N-mesityl substrates due to reduced O-alkylation accessibility.

Synthetic methodology Phase-transfer catalysis N-alkylation selectivity

N-Mesityl-2-phenylacetamide: Research & Industrial Applications


Carbonic Anhydrase I Inhibitor Screening & Mechanistic Studies

N-Mesityl-2-phenylacetamide is suitable for carbonic anhydrase I (CA1) inhibition studies where moderate potency (Ki = 24 nM) and a non-sulfonamide binding mechanism are required [1]. Its modest 1.5-fold selectivity for CA1 over CA2 contrasts with sulfonamide-based inhibitors that typically show strong CA2 selectivity, enabling experimental designs that probe CA1-specific physiological or pathological roles without the confounding CA2 inhibition characteristic of clinical sulfonamides such as acetazolamide .

Lipophilicity-Driven Permeability & Distribution Studies

With calculated logP values in the 2.81–3.38 range, N-mesityl-2-phenylacetamide is well-suited for in vitro permeability assays (e.g., Caco-2, MDCK, PAMPA) and in vivo distribution studies where higher lipophilicity is required to achieve passive membrane diffusion or blood-brain barrier penetration [1]. Its chromatographic retention behavior, validated through multivariate analysis against twenty related phenylacetamide derivatives, makes it an appropriate reference compound for reversed-phase HPLC method development and lipophilicity-activity relationship (LAR) modeling .

N-Alkylation Methodology for Hindered Amides

The sterically demanding mesityl group makes N-mesityl-2-phenylacetamide a valuable substrate for developing and optimizing N-alkylation protocols under phase-transfer catalysis (PTC) conditions. The compound's documented ability to undergo clean N-alkylation in quantitative yields under optimized basic PTC conditions, in contrast to the mixed product profiles obtained under neutral or acidic conditions, positions it as a benchmark substrate for reaction condition screening and for preparing N-alkyl analogs in SAR campaigns [1].

QSAR & Chemometric Modeling of Phenylacetamides

N-Mesityl-2-phenylacetamide serves as a distinct data point in quantitative structure-activity relationship (QSAR) and chemometric models due to its unique position in multivariate analyses of N-substituted phenylacetamides [1]. Its retention parameters and calculated lipophilicity values occupy a separate region in principal component analysis (PCA) and cluster analysis compared to N-phenyl, N-halophenyl, and N-alkyl analogs, making it a critical compound for establishing predictive models of chromatographic behavior, membrane permeability, and biological activity across the phenylacetamide chemical space .

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